molecular formula C14H26S2 B103652 1,4-Dithiaspiro[4.11]hexadecane CAS No. 16775-67-0

1,4-Dithiaspiro[4.11]hexadecane

Cat. No. B103652
CAS RN: 16775-67-0
M. Wt: 258.5 g/mol
InChI Key: BSFZPGSAVXOWPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dithiaspiro[4.11]hexadecane, also known as DTSH, is a sulfur-containing organic compound. It has gained attention in scientific research due to its unique structure and potential biological activity. DTSH has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism Of Action

1,4-Dithiaspiro[4.11]hexadecane is believed to exert its biological activity through multiple mechanisms. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation, including cyclooxygenase-2 and matrix metalloproteinases. 1,4-Dithiaspiro[4.11]hexadecane has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1,4-Dithiaspiro[4.11]hexadecane has been shown to scavenge reactive oxygen species, which can cause oxidative damage to cells and contribute to disease.

Biochemical And Physiological Effects

1,4-Dithiaspiro[4.11]hexadecane has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1,4-Dithiaspiro[4.11]hexadecane can inhibit the proliferation and migration of cancer cells, as well as induce apoptosis. 1,4-Dithiaspiro[4.11]hexadecane has also been shown to inhibit the production of inflammatory cytokines and reactive oxygen species. In vivo studies have shown that 1,4-Dithiaspiro[4.11]hexadecane can inhibit tumor growth and reduce inflammation in animal models.

Advantages And Limitations For Lab Experiments

1,4-Dithiaspiro[4.11]hexadecane has several advantages for lab experiments, including its high purity and yield, and its potential for use in cancer and inflammation research. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 1,4-Dithiaspiro[4.11]hexadecane. One area of focus is the development of 1,4-Dithiaspiro[4.11]hexadecane-based therapies for cancer and inflammation. Additionally, further studies are needed to determine the safety and efficacy of 1,4-Dithiaspiro[4.11]hexadecane in humans. 1,4-Dithiaspiro[4.11]hexadecane may also have potential applications in other areas of research, such as neurodegenerative diseases and cardiovascular disease.
Conclusion
In conclusion, 1,4-Dithiaspiro[4.11]hexadecane has gained attention in scientific research due to its unique structure and potential biological activity. 1,4-Dithiaspiro[4.11]hexadecane has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. 1,4-Dithiaspiro[4.11]hexadecane has potential applications in cancer and inflammation research, and there are several future directions for research on this compound. Further studies are needed to determine the safety and efficacy of 1,4-Dithiaspiro[4.11]hexadecane in humans.

Synthesis Methods

1,4-Dithiaspiro[4.11]hexadecane can be synthesized using a variety of methods, including the reaction of 1,4-bis(chloromethyl)benzene with sodium sulfide in the presence of a phase transfer catalyst, or the reaction of 1,4-dibromobutane with sodium sulfide in the presence of a phase transfer catalyst. These methods yield 1,4-Dithiaspiro[4.11]hexadecane with high purity and yield.

Scientific Research Applications

1,4-Dithiaspiro[4.11]hexadecane has been studied for its potential biological activity, including its anti-cancer, anti-inflammatory, and anti-oxidant properties. In vitro studies have shown that 1,4-Dithiaspiro[4.11]hexadecane can inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and liver cancer. 1,4-Dithiaspiro[4.11]hexadecane has also been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which play a role in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.

properties

CAS RN

16775-67-0

Product Name

1,4-Dithiaspiro[4.11]hexadecane

Molecular Formula

C14H26S2

Molecular Weight

258.5 g/mol

IUPAC Name

1,4-dithiaspiro[4.11]hexadecane

InChI

InChI=1S/C14H26S2/c1-2-4-6-8-10-14(15-12-13-16-14)11-9-7-5-3-1/h1-13H2

InChI Key

BSFZPGSAVXOWPF-UHFFFAOYSA-N

SMILES

C1CCCCCC2(CCCCC1)SCCS2

Canonical SMILES

C1CCCCCC2(CCCCC1)SCCS2

Origin of Product

United States

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